molecular formula C12H23NO2 B7494651 N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide

N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide

Cat. No. B7494651
M. Wt: 213.32 g/mol
InChI Key: UOAHSSYILILMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide, also known as A-836,339, is a chemical compound that belongs to the class of drugs called CB1 receptor antagonists. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide acts as a CB1 receptor antagonist, which blocks the binding of endocannabinoids to CB1 receptors in the brain. This leads to a decrease in the activity of the endocannabinoid system, which is involved in regulating appetite, food intake, and body weight. The compound also blocks the rewarding effects of drugs of abuse, such as opioids, by reducing the release of dopamine in the brain.
Biochemical and Physiological Effects:
N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide has been shown to have several biochemical and physiological effects in animal models. The compound decreases food intake and body weight by reducing the activity of the endocannabinoid system. It also improves glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide has been shown to reduce the rewarding effects of opioids, which may have implications for the treatment of opioid addiction.

Advantages and Limitations for Lab Experiments

N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide has several advantages for lab experiments. The compound is highly selective for CB1 receptors and has a long half-life, which makes it suitable for in vivo studies. However, the synthesis method is complex and requires expertise in organic chemistry. Additionally, the compound is not suitable for clinical use due to its potential side effects and lack of safety data in humans.

Future Directions

There are several future directions for the study of N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide. One potential direction is to investigate its potential therapeutic use in other diseases, such as cancer and neurodegenerative disorders. Another direction is to study the compound's mechanism of action in more detail, particularly its effects on the endocannabinoid system. Additionally, future studies could investigate the safety and efficacy of N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide in humans, which may have implications for the development of new drugs for obesity, diabetes, and addiction.

Synthesis Methods

N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide is synthesized by a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 3,3-dimethylbutan-2-amine with oxalyl chloride, which produces 3,3-dimethylbutan-2-yl oxalyl chloride. The second step involves the reaction of the produced compound with 2-aminooxolane, which yields N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide. The overall synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction. The compound acts as a CB1 receptor antagonist, which blocks the activation of CB1 receptors in the brain. This leads to a decrease in appetite, food intake, and body weight. N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, the compound has been studied for its potential use in treating drug addiction, particularly opioid addiction.

properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-N-methyloxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-9(12(2,3)4)13(5)11(14)10-7-6-8-15-10/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAHSSYILILMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N(C)C(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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